![molecular formula C7H7BrINO B1526325 5-Bromo-2-iodo-4-methoxyaniline CAS No. 1361021-26-2](/img/structure/B1526325.png)
5-Bromo-2-iodo-4-methoxyaniline
Overview
Description
5-Bromo-2-iodo-4-methoxyaniline is a chemical compound with the molecular formula C7H7BrINO . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-iodo-4-methoxyaniline consists of 7 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 iodine atom, and 1 oxygen atom . The average mass of the molecule is 327.945 Da and the monoisotopic mass is 326.875549 Da .Scientific Research Applications
Synthesis and Chemical Properties
Nucleophilic Displacement Reactions : 5-Bromo-2-iodo-4-methoxyaniline, through its analogs such as 5-iodo-4-nitroimidazole, participates in nucleophilic displacement reactions with various nucleophiles. This demonstrates its potential in synthetic chemistry for creating diverse chemical structures (Kulkarni et al., 1987).
Synthesis of Labelled Compounds : It can be used in the synthesis of labelled compounds such as aminolevulinic acid, showcasing its importance in creating compounds for medical imaging and research (Iida et al., 2002).
Structural and Material Science
Crystal Structure Studies : Studies on similar compounds like 4-(4′-Iodo)phenoxyaniline, which are isostructural to their bromo, chloro, and ethynyl derivatives, provide valuable insights into the behavior of halogenated anilines in crystal structures (Dey & Desiraju, 2004).
Fluorescent Crystals : Derivatives of 5-Bromo-2-iodo-4-methoxyaniline can form fluorescent crystals, which have potential applications in materials science and photonics (Tsuchimoto et al., 2016).
Catalysis and Organic Synthesis
Use in Catalysis : The compound has been implicated in studies involving catalysis, particularly in the ring opening of epoxides, indicating its potential role in organic synthesis (Niknam & Nasehi, 2002).
Synthesis of Heterocycles : It has been used in the synthesis of heterocycles, an important area in organic chemistry, suggesting its utility in the creation of complex organic structures (Martins, 2002).
Pharmaceutical Applications
Antiviral Activity : Analog compounds of 5-Bromo-2-iodo-4-methoxyaniline have been studied for their antiviral activities, indicating potential pharmaceutical applications (Hocková et al., 2003).
Synthesis of Pharmaceuticals : It has been used in the synthesis of various pharmaceutical compounds, demonstrating its versatility in drug development (Rao & Somawardhana, 1987).
properties
IUPAC Name |
5-bromo-2-iodo-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDQBDFQAXUJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodo-4-methoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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